Product packaging for Butyrivibriocin AR10(Cat. No.:)

Butyrivibriocin AR10

Cat. No.: B1577676
Attention: For research use only. Not for human or veterinary use.
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Description

Butyrivibriocin AR10 is a cyclic bacteriocin originally isolated from the ruminal anaerobic bacterium Butyrivibrio fibrisolvens AR10 . It represents the first bacteriocin to be identified and characterized from a ruminal anaerobe . The bioactive peptide is encoded by the bviA gene and is characterized by a unique N- to C-terminal cyclization backbone, a structural feature it shares with other cyclic bacteriocins like gassericin A . Mass spectroscopic analysis has determined its molecular mass to be 5981.5 Da . Initial studies indicate that the production of bacteriocin-like inhibitory compounds is a widespread trait among Butyrivibrio fibrisolvens isolates, suggesting these molecules play a significant role in microbial competition within the rumen ecosystem . The genetic determinants for its production are located within the this compound biosynthetic gene cluster (BGC0000486) . This product is provided for research purposes only, specifically for studies investigating the ecology and population dynamics of rumen microorganisms, the structure and function of cyclic bacteriocins, and the development of novel antimicrobial agents. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Gram+ & Gram-,

sequence

IYFIADKMGIQLAPAWYQDIVNWVSAGGTLTTGFAIIVGVTVPAWIAEAAAAFGIASA

Origin of Product

United States

Discovery, Isolation, and Initial Characterization of Butyrivibriocin Ar10

Identification of Bacteriocin-like Inhibitory Activity in Butyrivibrio fibrisolvens AR10

Initial screenings of numerous Butyrivibrio fibrisolvens isolates identified strain AR10 as a producer of a substance with inhibitory activity against other related bacteria. asm.orgnih.gov This inhibitory factor was suspected to be a bacteriocin (B1578144), a class of proteinaceous toxins produced by bacteria to inhibit the growth of similar or closely related bacterial strains. nih.govoup.com The activity was found to be sensitive to proteases, further supporting its protein-based nature. nih.gov Notably, this discovery marked Butyrivibriocin AR10 as the first bacteriocin to be isolated from a ruminal anaerobe. asm.orgnih.gov

Methodologies for Crude Extract Preparation and Purification

The isolation and purification of this compound from the culture supernatant of B. fibrisolvens AR10 involved a multi-step process designed to concentrate the active compound and remove impurities. asm.orgnih.gov

Ammonium (B1175870) Sulfate (B86663) Precipitation and Methanol (B129727) Extraction

The initial step in concentrating the bacteriocin from the spent culture supernatant was ammonium sulfate precipitation. asm.orgnih.gov Solid ammonium sulfate was added to the supernatant to precipitate proteins, including this compound. asm.orgasm.org This was followed by methanol precipitation to further purify the crude extract.

Reverse-Phase Chromatography and Dialysis

Following initial precipitation, the crude extract underwent dialysis to remove small molecules and salts. asm.org The crucial step for purifying this compound to homogeneity was reverse-phase chromatography. asm.orgnih.govcapes.gov.br This technique separates molecules based on their hydrophobicity. The active fractions, containing the purified bacteriocin, were eluted using a gradient of an organic solvent like acetonitrile. asm.org

Characterization of Peptide Homogeneity via Electrophoretic Techniques

To confirm the purity of the isolated peptide, Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis (Tricine-SDS-PAGE) was employed. asm.orgnih.gov This method revealed a single peptide band, indicating that the purification process had successfully isolated this compound to homogeneity. asm.orgnih.govnih.gov The estimated molecular mass from these gels was approximately 4,000 Daltons. asm.orgnih.govnih.gov Later studies using electrospray ionization mass spectrometry (ESI/MS) refined this to 5,981.5 Da, accounting for its cyclic structure. cdnsciencepub.com

Preliminary Structural Investigations and N-Terminal Blocking

Initial attempts to sequence the purified peptide using Edman degradation were unsuccessful, which suggested that the N-terminus of this compound was blocked. asm.orgcaister.com This blockage is a characteristic feature of cyclic bacteriocins, where the N- and C-termini are joined by a peptide bond. biorxiv.orgoup.com Amino acid analysis revealed a high proportion of nonpolar residues, consistent with its hydrophobic nature observed during reverse-phase chromatography. oup.com

Original Cyanogen (B1215507) Bromide Cleavage and Fragment Sequencing Approaches

To overcome the challenge of the blocked N-terminus, researchers employed cyanogen bromide (CNBr) cleavage. asm.orgcaister.com This chemical method specifically cleaves the peptide bond after a methionine residue. Since amino acid analysis indicated the presence of a single methionine residue in this compound, CNBr treatment generated a linear fragment with a newly exposed N-terminus that could be sequenced. asm.orgcaister.com This approach successfully yielded a 20-amino-acid sequence: (M)GIQLAPAXYQDIVNXVAAG. asm.orgnih.gov This partial sequence was novel and showed no homology to previously reported bacteriocins at the time. asm.orgnih.gov

Table 1: Purification and Characterization Summary of this compound

StepMethodPurposeKey Finding
DiscoveryScreening of Butyrivibrio fibrisolvens isolatesIdentify strains with inhibitory activityStrain AR10 produces a bacteriocin-like substance. asm.orgnih.gov
Crude ExtractionAmmonium sulfate and methanol precipitationConcentrate the bacteriocin from culture supernatantPrecipitated proteins show inhibitory activity. asm.org
PurificationReverse-phase chromatography and dialysisIsolate the active peptide to homogeneityA single active peak is obtained. asm.orgnih.govcapes.gov.br
Purity AnalysisTricine-SDS-PAGEAssess homogeneity and estimate molecular massA single band with an estimated mass of ~4 kDa. asm.orgnih.govnih.gov
Structural AnalysisEdman degradation and amino acid analysisDetermine the amino acid sequence and compositionN-terminus is blocked; high content of nonpolar residues. asm.orgcaister.comoup.com
SequencingCyanogen bromide (CNBr) cleavageGenerate a fragment for sequencingA 20-amino-acid internal sequence was obtained. asm.orgnih.gov

Molecular Genetics and Transcriptional Regulation of Butyrivibriocin Ar10 Bvia

Cloning and Sequence Analysis of the bviA Gene Encoding the Prebacteriocin

The investigation into the genetic basis of Butyrivibriocin AR10 production began with the successful cloning and sequencing of the structural gene, designated bviA. caister.comnih.gov Researchers utilized an oligonucleotide probe, designed based on a partial amino acid sequence of the purified bacteriocin (B1578144), to screen an EcoRI library of B. fibrisolvens AR10 genomic DNA. caister.comnih.gov

Sequence analysis of the cloned fragment revealed an open reading frame (ORF) encoding an 80-amino acid precursor peptide, or prebacteriocin. oup.com This prebacteriocin undergoes significant post-translational modification to become the mature, active bacteriocin. A key modification is the N-to-C-terminal cyclization, a hallmark of circular bacteriocins, which results in a highly stable and compact structure. researchgate.net Electrospray ionization mass spectrometry (ESI/MS) analysis of the purified this compound determined its molecular mass to be 5981.5 Da, which is consistent with the theoretical mass of the processed and cyclized 80-amino acid prebacteriocin. researchgate.net

Comparative sequence analysis showed that the bviA gene product shares significant homology with gassericin A, another circular bacteriocin produced by Lactobacillus gasseri. nih.gov This homology places this compound within subgroup II of the circular bacteriocins. nih.gov

Genomic Context and Operon Organization of the bviA Locus

Further genomic analysis revealed that the bviA gene is not an isolated entity but is part of a larger, co-transcribed unit known as an operon. caister.comacadiau.ca This operon contains several other genes whose products are essential for the production, secretion, and immunity related to this compound. The organization of this gene cluster is crucial for the coordinated expression of all necessary components.

The bviA locus includes genes encoding:

Putative immunity proteins: A key gene, bviE, is believed to encode the immunity protein that protects B. fibrisolvens AR10 from the antimicrobial action of its own bacteriocin. nih.govresearchgate.net

An ABC (ATP-binding cassette) transporter system: This system is likely responsible for the secretion of the mature this compound out of the cell. acadiau.ca

A histidine kinase-like protein: This protein is a component of a two-component regulatory system, suggesting a sophisticated mechanism for controlling bviA expression in response to environmental cues. caister.comacadiau.ca

The genes within the operon are directly linked, and their co-transcription ensures that the machinery for bacteriocin synthesis, transport, and self-protection is produced simultaneously. acadiau.canih.gov

Identification of Regulatory Elements and Associated Genes

The expression of the bviA gene is tightly controlled by a network of regulatory elements and associated genes, ensuring that this compound is produced under appropriate conditions.

Role of Histidine Kinase-like Proteins in Transcriptional Control

A significant finding in the bviA locus was the identification of a gene encoding a histidine kinase-like protein. caister.com Histidine kinases are typically sensor proteins in two-component regulatory systems. They perceive specific environmental stimuli and subsequently autophosphorylate a conserved histidine residue. This phosphate (B84403) group is then transferred to a partner response regulator protein, which in turn modulates the expression of target genes. The presence of a histidine kinase-like protein within the bviA operon strongly suggests that the production of this compound is regulated in response to external signals. caister.comacadiau.ca

Two-Component Regulatory Systems Implicated in bviA Expression

The histidine kinase-like protein, along with a cognate response regulator, forms a two-component regulatory system that is implicated in the control of bviA transcription. caister.comacadiau.ca This type of regulatory system allows bacteria to adapt to changing environmental conditions. While the specific signals that activate this system in B. fibrisolvens AR10 have not been fully elucidated, the genetic evidence points towards a mechanism where external stimuli directly influence the rate of bviA gene expression. caister.com Upstream of the bviA promoter, two ORFs (ORF1 and ORF2) show significant homology to known two-component regulatory systems involved in bacteriocin synthesis in other bacteria. acadiau.ca The location of these regulatory genes suggests their involvement in controlling the this compound operon. acadiau.ca

Furthermore, the region upstream of the bviA gene contains a number of direct and inverted repeats. acadiau.ca These repetitive elements are often binding sites for regulatory proteins, such as response regulators, and their position suggests they play a role in either enhancing or repressing the transcription of the operon. nih.govacadiau.ca

Gene Expression Profiling under Varied Growth Conditions via Northern Blotting

To understand the transcriptional dynamics of the bviA gene, researchers have employed Northern blotting techniques to measure the levels of bviA mRNA under different growth conditions. These studies have confirmed that the expression of bviA is indeed variable and mirrors the production of the bacteriocin. researchgate.net

A notable finding from Northern blot analysis is the difference in bviA transcription when B. fibrisolvens AR10 is grown on solid versus liquid media. researchgate.net Higher levels of bviA transcript were observed in cells grown on solid L-10 medium compared to those grown in liquid L-10 medium. researchgate.net This suggests that cell density or surface-associated growth may be factors that influence the expression of this compound.

Growth ConditionRelative bviA mRNA Level
Solid L-10 MediumHigh
Liquid L-10 MediumLow
Liquid L-10 Medium + 2% GlucoseLow

This table summarizes the relative expression levels of the bviA gene under different laboratory growth conditions as determined by Northern blotting.

Biosynthesis and Post Translational Maturation of Butyrivibriocin Ar10

Precursor Peptide Processing and Cleavage Mechanisms

The journey to mature Butyrivibriocin AR10 begins with the translation of the bviA gene into an 80-amino-acid prebacteriocin. researchgate.netnih.govresearchgate.net This precursor peptide consists of two distinct domains: an N-terminal leader peptide and a C-terminal propeptide domain, which will ultimately form the mature bacteriocin (B1578144). The leader peptide of this compound is 22 amino acids in length, while the propeptide region comprises the remaining 58 amino acids. nih.gov

A critical step in maturation is the proteolytic cleavage to remove the leader peptide. Unlike many other bacteriocins that possess a conserved double-glycine (Gly-Gly) motif as a recognition site for dedicated processing proteases, the precursor of this compound lacks this feature. oup.com Instead, it is suggested to have a cleavage site that is recognized by a different, as-yet-unidentified peptidase. oup.comasm.org Analysis of homologous subgroup II circular bacteriocins, such as gassericin A and acidocin B, points to a highly conserved asparagine residue at the cleavage site, suggesting a specific endopeptidase may be responsible for releasing the leader peptide. asm.org Mass spectrometry analysis of the final, purified this compound confirms a molecular mass of 5981.5 Da. researchgate.netnih.gov This mass is inconsistent with what would result from simple cleavage of the leader peptide, providing strong evidence that further modification—specifically, head-to-tail cyclization—must occur. researchgate.netnih.gov

Table 1: Properties of this compound Precursor and Mature Peptide
Peptide ComponentCharacteristicValueReference
Precursor Peptide (Pre-BviA)Encoding GenebviA
Total Length80 amino acids researchgate.netresearchgate.net
Leader Peptide Length22 amino acids nih.gov
Mature PeptideLength58 amino acids nih.gov
Experimentally Determined Mass5981.5 Da nih.gov

Enzymatic Machinery Facilitating N- to C-Terminal Cyclization

The transformation of the linear 58-amino-acid propeptide into a circular molecule is a hallmark of this compound biosynthesis. This N-to-C-terminal cyclization is an enzymatic process, though the specific enzymes from B. fibrisolvens AR10 have not been experimentally characterized. oup.com Understanding of the machinery is therefore based on genetic analysis of the biosynthetic gene cluster and homology to other circular bacteriocin systems. oup.com

The gene cluster for this compound production (bvi) contains several genes whose products are believed to form the enzymatic machinery for maturation and transport. asm.org While the precise function of each protein (e.g., BviB, BviC, BviD) is not yet confirmed, it is hypothesized that they work in concert to perform the cyclization reaction. In related systems, it is thought that after the leader peptide is cleaved, a dedicated ligase or a protein complex catalyzes the formation of a peptide bond between the newly exposed N-terminal amino group and the C-terminal carboxyl group. nih.gov The C-terminal residue of the this compound propeptide is a conserved alanine, which appears to be a key recognition element for the cyclization machinery in subgroup II circular bacteriocins. nih.govmdpi.com

Secretion Pathways: Evidence for Sec-Dependent Export

For this compound to exert its antimicrobial activity, it must be exported from the producer cell. Evidence suggests that it utilizes the cell's general secretion (Sec) pathway. oup.comcaister.com This hypothesis is based on two key observations from the analysis of its gene cluster and precursor peptide.

First, the N-terminal leader peptide of the this compound precursor exhibits features characteristic of Sec-dependent signal peptides, including a positively charged N-terminal region, a central hydrophobic core, and a neutral amino acid near the cleavage site. researchgate.netoup.com Second, the bvi gene cluster does not appear to encode a dedicated ABC transporter system for its export. oup.com This is in contrast to other bacteriocins like enterocin (B1671362) AS-48, which has its own ABC transporter for secretion. oup.com The absence of a dedicated transporter, combined with the presence of a Sec-type leader peptide, strongly implies that this compound is translocated across the cytoplasmic membrane via the host's Sec machinery. oup.comoup.com

Hypothetical Models of Cooperative Protein Complex Formation in Biosynthesis

The biosynthesis of circular bacteriocins is thought to be a highly coordinated process mediated by a multi-protein complex, likely associated with the cell membrane. asm.org Although not experimentally demonstrated for this compound, a hypothetical model can be proposed based on studies of other circular bacteriocins. In this model, the proteins encoded by the bvi gene cluster (e.g., BviB, BviC, BviD) assemble into a functional complex. asm.orgasm.org

This biosynthetic complex is believed to have several roles. It likely binds the precursor peptide and carries out the sequential steps of leader peptide cleavage and subsequent N-to-C terminal cyclization. asm.org Given that many of the proteins encoded in circular bacteriocin gene clusters are predicted to be hydrophobic and contain transmembrane domains, it is speculated that this complex is embedded in the cell membrane. asm.org This localization would efficiently couple the final maturation steps with the export of the active bacteriocin out of the cell, possibly in a single, concerted process. asm.orgasm.org The requirement for several gene products acting together is supported by findings in other systems where the knockout of a single biosynthetic gene abolishes bacteriocin production.

Comparative Analysis of Biosynthetic Gene Clusters with Other Circular Bacteriocins

This compound is classified as a subgroup II circular bacteriocin, a group that also includes the highly homologous gassericin A and acidocin B. oup.comasm.orgasm.orgresearchgate.net A comparative analysis of their biosynthetic gene clusters reveals conserved architectural features and provides insight into their shared evolutionary origin and function.

The this compound gene cluster (bviBCDAE) shows significant organizational similarity to the gassericin A (gaa) and acidocin B (aci) clusters. oup.comasm.orgasm.orgnih.gov A typical gene cluster for this subgroup includes:

  • A structural gene (e.g., bviA) : Encodes the precursor peptide. nih.gov
  • Putative processing and transport genes : A set of genes encoding hydrophobic proteins and a potential ATPase, thought to form the maturation and export complex. asm.org
  • An immunity gene (e.g., bviE) : Encodes a small, hydrophobic protein that protects the producer cell from its own bacteriocin. mdpi.com
  • Regulatory elements : In the vicinity of the bvi operon, a gene encoding a histidine kinase-like protein has been identified, suggesting that the production of this compound may be controlled by a two-component signal transduction system that responds to external stimuli. caister.com
  • One of the most conserved features across all known circular bacteriocin gene clusters, including that of this compound, is the presence of a gene encoding a protein belonging to the SpoIIM membrane protein family (formerly DUF95). mdpi.com This highlights its critical, though still uncharacterized, role in the biosynthesis or transport of these peptides.

    Table 2: Comparative Features of Subgroup II Circular Bacteriocin Gene Clusters
    FeatureThis compound (bvi)Gassericin A (gaa)Acidocin B (aci)Reference
    Structural GenebviAgaaAacdB (ORF-2) nih.govoup.com
    Precursor Length (aa)809191 researchgate.netoup.com
    Mature Peptide Length (aa)585858 oup.com
    Immunity ProteinBviEGaaIPutative (from nonassigned ORFs) oup.comnih.govmdpi.com
    Secretion SystemHypothesized Sec-dependentHypothesized Sec-dependentHypothesized Sec-dependent oup.comoup.com
    Shared HomologyHigh degree of sequence identity in structural and processing genes. All contain a SpoIIM/DUF95 domain protein. mdpi.comnih.gov

    Structural Biology and Comparative Modeling of Butyrivibriocin Ar10

    Homology Modeling using Known Circular Bacteriocin (B1578144) Structures (e.g., Acidocin B, Gassericin A, Enterocin (B1671362) AS-48)

    Due to the lack of an experimentally solved structure, homology modeling has been a key tool for predicting the three-dimensional fold of Butyrivibriocin AR10. The primary template used for this modeling is Acidocin B, another subgroup II circular bacteriocin whose solution structure has been determined by NMR. nih.govualberta.ca this compound shares 47% amino acid sequence identity with Acidocin B. nih.govualberta.ca

    Homology models generated using servers like SWISS-MODEL, with Acidocin B as the template, predict that this compound adopts a similar three-dimensional fold, consisting of a four-α-helix bundle. nih.govualberta.caresearchgate.net These models show that this compound, Acidocin B, and Gassericin A (which is 98% identical to Acidocin B) share similar folding and surface properties. nih.gov However, early attempts at homology modeling using subgroup I bacteriocins like Enterocin AS-48 as templates were not considered reliable because this compound did not share sufficient sequence identity with them. asm.orgasm.org The successful modeling based on Acidocin B provides a robust framework for understanding the spatial arrangement of this compound. nih.gov

    Table 1: Comparison of this compound and Homology Model Templates

    Feature This compound Acidocin B Gassericin A Enterocin AS-48 (Subgroup I)
    Subgroup II II II I
    Amino Acid Residues 58 58 58 70
    Sequence Identity to AR10 100% 47% nih.govualberta.ca 45% researchgate.net Low
    Predicted/Known Helices 4 (Predicted) nih.gov 4 (NMR Structure) ualberta.ca 4 (Predicted) nih.gov 5 (NMR/X-ray Structure) asm.orgoup.com
    Key Structural Fold Saposin-like α-helical bundle (Predicted) nih.gov Saposin-like α-helical bundle ualberta.ca Saposin-like α-helical bundle (Predicted) nih.gov Saposin-like α-helical bundle asm.orgresearchgate.net

    | Charge Characteristics | Low pI, fewer charged residues asm.orgnih.gov | Low pI, fewer charged residues nih.gov | Low pI, fewer charged residues asm.org | High pI, cationic patches asm.orgnih.gov |

    Implications of Structural Features for Biological Function

    The structural characteristics of this compound are intrinsically linked to its biological activity. The compact, globular, and highly stable structure conferred by its circular backbone and α-helical content is essential for its function. frontiersin.org This stability allows it to remain active in harsh environments like the rumen. asm.orgoup.com

    Advanced Structural Elucidation Methodologies (e.g., NMR Spectroscopy, X-ray Crystallography)

    To date, the definitive three-dimensional structure of this compound has not been solved using high-resolution experimental techniques. asm.orgasm.org The current understanding is based on genetic analysis, mass spectrometry, and computational modeling. nih.govcdnsciencepub.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography are the two primary methods for determining atomic-resolution structures of proteins. creative-biostructure.cominnovationnewsnetwork.com NMR spectroscopy is particularly powerful for studying the structure and dynamics of proteins in a solution environment that can mimic biological membranes, which is highly relevant for a membrane-acting peptide like this compound. innovationnewsnetwork.com The solution structure of the template bacteriocin, Acidocin B, was successfully determined using NMR. ualberta.ca

    X-ray crystallography provides a static, high-resolution snapshot of a molecule in its crystallized state. innovationnewsnetwork.comsaromics.com This technique has been used to solve the structures of other circular bacteriocins like Enterocin AS-48. oup.comrsc.org For this compound, obtaining a high-resolution structure through either of these methods would be a significant advancement. It would allow for the precise mapping of residues critical for its antimicrobial activity, confirm the predicted α-helical bundle fold, and provide a detailed understanding of its surface properties, moving beyond the current reliance on homology models. creative-biostructure.com Such experimental data is essential to validate and refine computational predictions and to fully elucidate its structure-function relationship.

    Table 2: List of Compounds

    Compound Name
    This compound
    Acidocin B
    Gassericin A
    Enterocin AS-48
    Carnocyclin A
    Enterocin 7a
    Enterocin 7b
    Garvicin ML
    Circularin A
    Uberolysin A
    Amylocyclicin
    Lactocyclicin Q
    Leucocyclicin Q
    Reutericin 6
    Enterocin NKR-5-3B
    Plantacyclin B21AG
    Subtilosin A
    Lacticin Q
    Aureocin A53
    Carnobacteriocin X

    Mechanism of Antimicrobial Action at the Cellular and Molecular Level

    Interaction with Target Cell Membranes and Permeabilization Studies

    The initial and critical step in the antimicrobial action of Butyrivibriocin AR10 is its interaction with the cell membrane of susceptible bacteria. oup.comnih.gov This interaction is selective; the bacteriocin (B1578144) adsorbs to the cell envelope of sensitive strains but not to that of resistant strains or the producer organism. caister.com This binding is a prerequisite for its lethal activity. Following adsorption, this compound induces permeabilization of the cytoplasmic membrane. oup.comnih.gov This disruption of the membrane's integrity has been demonstrated in studies showing the leakage of intracellular contents from treated cells. mdpi.com The high proportion of nonpolar amino acid residues in this compound is consistent with its ability to interact with and perturb the lipid bilayer of the target cell membrane. oup.com

    Formation of Pores Leading to Efflux of Intracellular Components (e.g., Potassium, ATP)

    Upon interaction with the target cell membrane, this compound is understood to form pores or ion channels. mdpi.comgoogle.com This pore formation is a central element of its mode of action, shared by many other bacteriocins. google.comoup.com The creation of these pores leads to the uncontrolled efflux of vital intracellular components.

    One of the most immediate effects is the leakage of small ions like potassium (K+). nih.govasm.org The rapid loss of intracellular potassium dissipates the cell's membrane potential, a critical component of the proton motive force that drives many essential cellular functions, including ATP synthesis. mdpi.comasm.org

    The pores formed by this compound are also large enough to allow the escape of larger molecules such as adenosine (B11128) triphosphate (ATP). asm.org The depletion of the intracellular ATP pool severely cripples the cell's energy-dependent processes, ultimately leading to cell death. asm.org The efflux of both potassium and ATP serves as a clear indicator of the membrane-disrupting activity of this bacteriocin. caister.comasm.org

    Specificity of Inhibition: Insights into Target Cell Surface Receptors

    The antimicrobial spectrum of this compound is quite specific, primarily affecting other Butyrivibrio isolates and a limited range of other gram-positive ruminal bacteria. oup.comcaister.com This specificity suggests the involvement of specific receptors on the surface of target cells. caister.com While the exact receptor for this compound has not been definitively identified, it is hypothesized to be a proteinaceous component of the cell membrane. caister.com For some circular bacteriocins, the maltose (B56501) ABC transporter has been identified as playing a role in sensitivity, potentially acting as a target receptor or a docking molecule. asm.org However, it is a point of debate, as other studies on circular bacteriocins like gassericin A and enterocin (B1671362) AS-48 suggest that a receptor might not be required for their activity. nih.govfrontiersin.org The presence or absence of a specific receptor is a key determinant of whether a bacterial strain is susceptible or resistant to the bacteriocin's action. caister.com

    Comparative Analysis of Mode of Action with Other Circular Bacteriocins

    The mechanism of action of this compound is consistent with that of other circular bacteriocins, which generally act by permeabilizing the cell membrane of target organisms. nih.govnih.gov This group includes well-studied bacteriocins such as enterocin AS-48, gassericin A, and carnocyclin A. oup.comnih.gov A common thread among them is the formation of pores or channels in the cytoplasmic membrane, leading to the dissipation of membrane potential and leakage of intracellular contents. mdpi.comnih.gov

    However, subtle differences exist. For instance, the pores formed by carnocyclin A are anion-selective and voltage-dependent, whereas enterocin AS-48 forms less selective pores. mdpi.comasm.org this compound is classified in a subgroup of circular bacteriocins with lower isoelectric points, alongside gassericin A. mdpi.com This contrasts with the highly cationic nature of bacteriocins like enterocin AS-48. mdpi.com These structural and physicochemical differences may influence the precise nature of their interaction with the cell membrane. nih.gov

    BacteriocinProducing OrganismPrimary Mode of ActionTarget Receptor/Docking Molecule
    This compound Butyrivibrio fibrisolvensMembrane permeabilization, pore formationHypothesized, but not definitively identified caister.com
    Enterocin AS-48 Enterococcus faecalisForms non-selective pores in the membraneNot required nih.govfrontiersin.org
    Gassericin A Lactobacillus gasseriInduces leakage of potassium ionsNot required nih.govfrontiersin.org
    Carnocyclin A Carnobacterium maltaromaticumForms anion-selective, voltage-dependent poresNot required nih.govfrontiersin.org
    Nisin (a Lantibiotic) Lactococcus lactisBinds to Lipid II to inhibit cell wall synthesis and form poresLipid II nih.govasm.org

    Host Immunity Mechanisms against this compound Activity

    To avoid self-destruction, bacteriocin-producing organisms possess specific immunity mechanisms. mdpi.comacadiau.ca For this compound, this self-protection is conferred by genes located within the same gene cluster responsible for bacteriocin production. acadiau.ca

    The gene cluster for this compound includes a gene, bviE, which is proposed to encode the primary immunity protein. oup.commdpi.comacadiau.ca The BviE protein is predicted to be a hydrophobic, transmembrane protein, a characteristic consistent with an envelope location where it can effectively counteract the bacteriocin. oup.comacadiau.ca It is believed that these immunity proteins function by directly interacting with the bacteriocin or its membrane target to prevent pore formation and subsequent cell death. oup.com The direct linkage of the bviE gene with the bacteriocin structural gene (bviA, which is transcribed as bviD) and the abundance of its transcript support its role as the key immunity protein. oup.comacadiau.ca

    In addition to a dedicated immunity protein, an ATP-binding cassette (ABC) transporter system is crucial for self-protection. mdpi.comacadiau.ca The this compound gene cluster contains genes (bviA, bviB, and bviC) that are predicted to encode a three-component ABC transport system. acadiau.ca BviA contains the ATP-binding cassette, while BviB and BviC are likely integral membrane proteins. acadiau.ca Such transporters are thought to provide immunity by actively exporting the bacteriocin molecules away from the producer's cell membrane, preventing them from reaching a lethal concentration. biorxiv.orgnih.gov This mechanism works in concert with the immunity protein (BviE) to provide a robust defense against the bacteriocin's activity. mdpi.comacadiau.ca

    Ecological Significance and Distribution in Microbial Communities

    Role in Inter- and Intraspecific Competition within the Rumen Ecosystem

    The rumen is a densely populated environment, with bacterial concentrations reaching 10^10 to 10^11 cells per milliliter, fostering intense competition for resources and niche establishment. caister.com In this competitive landscape, the production of antimicrobial compounds like bacteriocins is a crucial strategy for survival and dominance. caister.com Butyrivibriocin AR10 production by B. fibrisolvens AR10 is a clear example of this, providing the organism with a competitive advantage. acadiau.cacaister.com

    The primary role of this compound in the rumen is to mediate inter- and intraspecific competition by inhibiting the growth of closely related and competing bacterial strains. acadiau.cacaister.com This allows the producing organism to secure its ecological niche. The production of bacteriocins and the corresponding resistance mechanisms are likely essential for both establishing a presence and persisting within the dynamic and interactive microbial population of the rumen. caister.com The transfer of genes related to bacteriocin (B1578144) production may also confer a competitive edge within this ecosystem. asm.org Co-culture assays with various B. fibrisolvens isolates can experimentally model this inhibitory action and specificity. acadiau.ca

    Spectrum of Antimicrobial Activity Against Ruminal and Non-Ruminal Gram-Positive Bacteria

    This compound exhibits a targeted but potent spectrum of activity, primarily against other Gram-positive bacteria. acadiau.ca While it shows a wide spectrum of activity against various Butyrivibrio isolates, its activity against other genera is more limited. caister.comnih.gov This specificity suggests a finely tuned role in modulating the microbial population in its immediate vicinity.

    Research has demonstrated the inhibitory effects of this compound against several key ruminal bacteria. acadiau.camla.com.au Furthermore, some studies have noted its activity against certain non-ruminal bacteria, including food-borne pathogens. mla.com.au The table below summarizes the known antimicrobial spectrum of this compound.

    Table 1: Antimicrobial Spectrum of this compound

    Target BacteriaGram StainOriginSusceptibilityReference
    Butyrivibrio fibrisolvens isolatesGram-positiveRuminalHigh mla.com.aucaister.com
    Butyrivibrio crossotusGram-positiveRuminal/Human IntestineSusceptible acadiau.ca
    Ruminococcus spp.Gram-positiveRuminalSusceptible acadiau.ca
    Streptococcus bovisGram-positiveRuminalSusceptible acadiau.ca
    Listeria spp.Gram-positiveNon-ruminal (Pathogen)Susceptible acadiau.ca

    Incidence and Diversity of Butyrivibriocin-like Activity Among Butyrivibrio Isolates

    The production of bacteriocin-like inhibitory substances (BLIS) is not an isolated phenomenon within the Butyrivibrio genus. In fact, research indicates that this is a widespread characteristic. mla.com.aunih.gov This high incidence suggests that bacteriocin-mediated competition is a common evolutionary strategy for these bacteria in the rumen.

    A significant study screened forty-nine isolates of Butyrivibrio fibrisolvens and one isolate of Butyrivibrio crossotus for the production of inhibitors. mla.com.aunih.gov The results revealed a high frequency of BLIS production, as detailed in the table below. The differences in the range of activity and protease sensitivity profiles among the inhibitory substances produced by these strains suggest the existence of a diverse array of bacteriocins within the Butyrivibrio genus. mla.com.aunih.gov

    Table 2: Incidence of Bacteriocin-Like Inhibitory Substance (BLIS) Production in Butyrivibrio Isolates

    Total Isolates ScreenedNumber of BLIS-Producing IsolatesPercentage of BLIS ProducersNumber of Protease-Sensitive InhibitorsReference
    502550%18 mla.com.aunih.govcaister.com

    Correlating Bacteriocin Production with Microbial Diversity in Environmental Samples

    While direct studies correlating this compound production with microbial diversity in the rumen are not extensively documented, research in other complex microbial environments offers valuable insights. For example, a study on the infant gut microbiota found that the presence of bacteriocin genes was associated with an increase in strain-level diversity. nih.gov This suggests that bacteriocins may play a role in the diversification of microbial populations. The high incidence of bacteriocin gene clusters discovered through genome mining of ruminal bacteria further implies their crucial role in the rumen ecosystem. nih.govresearchgate.net Metagenomic analysis of rumen samples to correlate the presence of bacteriocin genes with microbial diversity is a promising area for future research. acadiau.ca

    Evolutionary Aspects of Circular Bacteriocin Production in Rumen Microbes

    This compound is classified as a circular bacteriocin, a unique group of antimicrobial peptides characterized by a head-to-tail covalent linkage of their amino and carboxyl termini. acadiau.ca This circular structure confers remarkable stability against heat and proteases.

    Evolutionarily, this compound is placed within subgroup II (or family ii) of circular bacteriocins, which are typically characterized by low isoelectric points. acadiau.caoup.com The gene encoding this compound, bviA, produces an 80-amino acid pre-bacteriocin that undergoes post-translational modification to form the mature, circular peptide. researchgate.netnih.gov

    Phylogenetic analysis reveals that this compound shares significant identity with other circular bacteriocins from Gram-positive bacteria, such as gassericin A produced by Lactobacillus gasseri. researchgate.netnih.govmdpi.com However, it also possesses unique features, such as a neutral pI and the absence of conserved aromatic residues found in other circular bacteriocins, suggesting a distinct membrane interaction mechanism. acadiau.ca The presence of these unique yet related bacteriocins across different bacterial genera and environments points to a complex evolutionary history, likely involving horizontal gene transfer, that has equipped diverse microbes with these potent competitive tools. asm.org

    Advanced Research Methodologies and Experimental Design Considerations

    High-Throughput Screening for Bacteriocin-Producing Strains

    The initial discovery of Butyrivibriocin AR10 relied on a systematic, though not high-throughput in the modern sense, screening methodology known as the deferred antagonism plating assay. asm.org This foundational technique is crucial for identifying bacteriocin-producing strains from a large collection of isolates.

    Experimental Design:

    Producer Strain Culturing : A collection of 49 Butyrivibrio fibrisolvens isolates and one Butyrivibrio crossotus isolate were individually grown as patches on anaerobic L10 agar (B569324) plates. asm.orgnih.gov

    Cell Removal and Sterilization : After incubation, the bacterial growth was washed away, and the plates were briefly sterilized with chloroform (B151607) vapor to kill any remaining producer cells.

    Indicator Strain Overlay : The plates were then overlaid with a soft agar medium containing a sensitive indicator strain, such as B. fibrisolvens OR36.

    Detection of Inhibition : Following further incubation, the plates were examined for clear zones of growth inhibition around the areas where producer strains had grown. The presence of such a zone indicates the production of an inhibitory substance. asm.org Of the initial 50 isolates screened, 25 showed inhibitory activity. nih.gov

    To confirm the inhibitory agent was a bacteriocin (B1578144), control experiments were performed, including sensitivity assays to various proteases, which abolished the antimicrobial activity, confirming its proteinaceous nature. asm.org Modern high-throughput screening (HTS) has evolved this concept, employing liquid handling robotics and sensitive fluorescent biosensors. frontiersin.orgnih.gov These biosensors are engineered strains that emit a fluorescent signal in response to membrane damage, allowing for rapid, automated screening of thousands of supernatants for bacteriocin activity in microplate format. frontiersin.orgnih.gov

    Functional Metagenomics for Novel Bacteriocin Discovery

    While this compound was discovered by screening cultured isolates, functional metagenomics represents a powerful, culture-independent approach for discovering novel bacteriocins directly from complex environmental DNA, such as that from the rumen. scirp.orgnih.gov This method circumvents the need to culture individual microbial species, many of which are intractable.

    Methodological Workflow:

    Metagenomic DNA Extraction : Total DNA is extracted from an environmental sample (e.g., rumen fluid). researchgate.net

    Library Construction : The extracted DNA is fragmented and cloned into an expression vector (e.g., a plasmid or fosmid), creating a metagenomic library. scirp.org

    Heterologous Expression : This library is then transformed into a suitable host strain, typically Escherichia coli. scirp.org

    Functional Screening : The library of clones is screened for the desired function. For bacteriocin discovery, this involves overlaying the clones with a sensitive indicator strain to identify zones of inhibition, similar to traditional screening but on a much larger scale. ucl.ac.uk

    This approach has been instrumental in identifying novel enzymes and antibiotic compounds from the rumen microbiome and other complex habitats. scirp.orgnih.gov The increasing availability of sequence data has also enabled in-silico screening of metagenomic datasets, using bioinformatics tools like BAGEL and RODEO to identify putative bacteriocin biosynthetic gene clusters before attempting functional characterization. nih.govasm.org

    Targeted Mutagenesis and Protein Engineering for Structure-Function Relationship Studies

    Currently, there are no published reports of targeted mutagenesis or protein engineering being performed on this compound itself. However, research on other circular bacteriocins provides a clear blueprint for how such studies would be designed to probe its structure-function relationships. These studies are informed by structural models derived from homology modeling. researchgate.net

    Experimental Approaches:

    Site-Directed Mutagenesis : This technique would be used to alter specific amino acid residues predicted to be important for activity or stability. For instance, based on structural models of this compound, the exposed hydrophobic residues could be targeted to assess their role in membrane interaction. asm.org In studies on other circular bacteriocins like circularin A, replacing key residues with charged amino acids resulted in a complete loss of antimicrobial activity, highlighting their functional importance. acs.org

    Protein Engineering by Domain Swapping : The α-helical domains of this compound could be systematically replaced with corresponding helices from other circular bacteriocins, such as acidocin B or enterocin (B1671362) AS-48. researchgate.net The resulting chimeric peptides would then be tested for changes in activity and specificity, providing insight into the modular nature of the bacteriocin's function. researchgate.netfrontiersin.org

    Introduction of Disulfide Bonds : Although circular bacteriocins are naturally stabilized by their cyclic backbone and hydrophobic interactions rather than disulfide bonds, introducing cysteine residues at strategic positions could be used to probe the dynamic flexibility of the α-helices and their importance for function. researchgate.netnih.gov

    These protein engineering strategies are essential for moving beyond simple characterization toward the rational design of novel antimicrobial peptides with tailored properties. frontiersin.org

    In Vitro Assays for Membrane Integrity and Cellular Energetics

    The primary mode of action for many circular bacteriocins is the disruption of the target cell's cytoplasmic membrane, leading to leakage of essential ions and molecules and the dissipation of membrane potential. A variety of in-vitro assays are designed to measure these effects directly.

    Key Assays:

    Liposome Leakage Assays : This is a fundamental technique to demonstrate membrane disruption. Artificial vesicles (liposomes) are loaded with a fluorescent dye, such as carboxyfluorescein, at a concentration that causes its fluorescence to be quenched. When a membrane-permeabilizing agent like this compound is added, the dye leaks out, becomes diluted, and fluoresces. The rate and extent of fluorescence increase are direct measures of membrane-disrupting activity.

    Potassium Efflux Assays : The integrity of the cell membrane is crucial for maintaining ion gradients. The effect of a bacteriocin on membrane integrity can be quantified by measuring the leakage of intracellular potassium ions (K+) from target cells into the surrounding buffer using an ion-selective electrode.

    Fluorescent Biosensor Assays : As mentioned in HTS, live bacterial biosensors expressing pH-sensitive fluorescent proteins (like pHluorin2) can be used. frontiersin.org These proteins respond to the dissipation of the proton motive force that occurs when the membrane is compromised, providing a rapid and quantifiable readout of membrane damage. nih.gov

    The following table summarizes these in-vitro assays:

    Assay TypePrincipleMeasured OutcomeRelevance to this compound
    Liposome Leakage AssayMeasures the release of a quenched fluorescent dye from artificial lipid vesicles.Increase in fluorescence over time.Directly tests the peptide's ability to permeabilize a lipid bilayer, a key feature of its proposed mechanism.
    Potassium Efflux AssayMeasures the release of intracellular K+ from target bacterial cells.Increase in extracellular K+ concentration.Indicates pore formation or membrane destabilization leading to loss of cellular energetics.
    Fluorescent Biosensor AssayUses engineered bacteria that fluoresce in response to changes in intracellular pH or membrane potential.Change in fluorescent signal ratio or intensity.Provides a high-throughput method to screen for membrane-damaging activity and study kinetics in live cells.

    Phylogenetic and Sequence Similarity Network Analyses of Circular Bacteriocins

    Phylogenetic and sequence analyses are critical for classifying this compound and understanding its evolutionary relationship to other bacteriocins. These analyses place this compound within subgroup II of the circular bacteriocins. asm.org

    Key Findings from Analyses:

    Classification : Circular bacteriocins are broadly divided into two main subgroups. Subgroup I members, like enterocin AS-48, typically have high isoelectric points (pI), while subgroup II members, including this compound, gassericin A, and acidocin B, have low pI values. asm.orgoup.com

    Sequence Homology : The prebacteriocin encoded by the bviA gene shows significant identity with gassericin A and acidocin B. researchgate.netcdnsciencepub.com This homology was a key piece of evidence suggesting its circular nature even before it was biochemically confirmed.

    Conserved Motifs : Sequence alignments of subgroup II members have revealed highly conserved features, most notably an asparagine residue at the leader peptide cleavage site. asm.orgualberta.ca This suggests a common enzymatic mechanism for maturation across this subgroup.

    Structural Relationships : The high sequence similarity to acidocin B, whose structure has been solved by NMR, has allowed for the creation of reliable 3D homology models of this compound. asm.orgasm.org These models predict a globular structure composed of four α-helices, which is characteristic of subgroup II bacteriocins. researchgate.net A phylogenetic tree of mature circular bacteriocin sequences shows this compound clustering with other subgroup II members but as a more distant relation. researchgate.net

    Proteomic Approaches for Analysis of Bacteriocin Production and Modification

    The purification and characterization of this compound relied on a suite of classic and advanced proteomic techniques to isolate the peptide and define its unique properties.

    Purification and Characterization Workflow:

    Crude Extraction : The process began with precipitation of proteins from spent culture supernatant using ammonium (B1175870) sulfate (B86663) and methanol (B129727). asm.orgnih.gov

    Chromatographic Purification : The crude extract was further purified using reverse-phase chromatography, which separates peptides based on hydrophobicity. asm.orgnih.gov

    Purity and Mass Estimation : The purity of the active fractions was assessed by Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis (Tricine-SDS-PAGE), which indicated a single peptide with an estimated mass of ~4,000 Da. asm.orgnih.gov

    Precise Mass and Structure Confirmation : Electrospray ionization mass spectrometry (ESI/MS) provided a much more accurate molecular mass of 5981.5 Da. researchgate.netcdnsciencepub.com This mass did not align with simple cleavage of the leader peptide from the 80-amino-acid prebacteriocin but was perfectly consistent with a mature peptide that had undergone N-to-C-terminal cyclization. researchgate.net

    Partial Sequencing : Because the N-terminus was blocked by the circular structure, direct Edman degradation was impossible. asm.org To obtain sequence data, the purified peptide was cleaved with cyanogen (B1215507) bromide (which cuts after methionine residues), and a resulting internal fragment was successfully sequenced. asm.orgnih.gov

    Gene Expression Correlation : Northern blotting was used to analyze the transcription of the bviA gene under different growth conditions. The results showed a direct correlation between the levels of bviA mRNA and the production of the bacteriocin, confirming that this gene was indeed responsible for its synthesis. researchgate.netnih.gov

    Genetic Transfer and Heterologous Expression Systems for Mechanistic Studies

    Understanding the biosynthesis of this compound requires studying its genetic determinants. The gene cluster was identified by cloning genomic DNA into an EcoRI library and screening with a probe designed from the partial peptide sequence. researchgate.netnih.gov

    Genetic Organization and Expression:

    The bviA Gene Cluster : The gene cluster for this compound contains the structural gene (bviA) encoding the prebacteriocin. It also contains other genes presumed to be involved in its biosynthesis, transport, and immunity, including a gene (bviE) with homology to DUF95 family proteins that are characteristic of circular bacteriocin clusters and are implicated in immunity or processing. biorxiv.orgnih.gov

    Challenges in Heterologous Expression : Despite the identification of the gene cluster, there have been no reports of the successful heterologous expression and functional verification of the this compound biosynthetic machinery. nih.gov This remains a significant gap in the research.

    Model Systems : For other circular bacteriocins, heterologous expression systems in hosts like Lactococcus lactis or E. coli have been crucial for mechanistic studies. nih.gov Successfully expressing the bviA cluster in a tractable host would allow for the systematic knockout of each gene to determine its specific role in cyclization, modification, and transport, which is currently only putative.

    The study of this compound thus highlights both the power of established biochemical methods and the future potential of genetic and bioengineering approaches to unlock the full understanding of these complex antimicrobial peptides.

    Perspectives on Future Research Directions for Butyrivibriocin Ar10

    Comprehensive Elucidation of the Entire Biosynthetic Pathway and Associated Enzymes

    Butyrivibriocin AR10 is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by the ruminal anaerobe Butyrivibrio fibrisolvens AR10. nih.gov The biosynthetic process begins with the transcription and translation of the structural gene, bviA, which encodes an 80-amino acid precursor peptide, or prebacteriocin. researchgate.net This pre-peptide contains a leader sequence that is subsequently cleaved, followed by the crucial step of N-to-C-terminal cyclization, resulting in the mature, active bacteriocin (B1578144). researchgate.netoup.com

    The genes responsible for the production of this compound are organized in an operon, designated bviABCDE. acadiau.ca While bviA is the structural gene for the prebacteriocin, the functions of the other genes are inferred from homology with other bacteriocin systems. The genes bviB and bviC show similarity to genes encoding ABC transporters, suggesting their role in the secretion of the bacteriocin across the cell membrane. nih.gov The bviE gene is proposed to encode the immunity protein, which protects the producing cell from its own antimicrobial peptide. oup.comnih.gov

    Future research must focus on the functional characterization of each enzyme within this pathway. A key area of investigation is the precise enzymatic machinery responsible for the head-to-tail circularization of the peptide backbone. Identifying and characterizing the specific protease that cleaves the leader peptide and the ligase that forms the final cyclic structure are critical next steps. This will likely involve heterologous expression of the bvi gene cluster and in vitro reconstitution of the biosynthetic pathway to confirm the function of each protein component.

    Deeper Understanding of Transcriptional and Post-Translational Regulatory Networks

    The production of this compound is a tightly regulated process. Evidence suggests that its transcription is controlled by a two-component regulatory system. acadiau.cacaister.com The operon containing the bviA gene is located downstream of two open reading frames (ORFs) that show significant homology to a histidine kinase and a response regulator protein. acadiau.cacaister.com This indicates that the bacterium likely senses specific external stimuli to trigger bacteriocin production.

    Transcriptional analyses have revealed that the promoter region of the bviABCDE operon contains a number of direct and inverted repeats located downstream of the transcription initiation site. acadiau.ca This unique arrangement suggests that the expression may be controlled by a repressor protein, a mechanism that differs from the transcriptional enhancers seen in many other bacteriocin systems. acadiau.ca Furthermore, Northern blotting experiments have confirmed that the expression of the bviA gene, and consequently bacteriocin production, is significantly induced in the presence of high glucose concentrations. researchgate.netacadiau.ca

    At the post-translational level, regulation involves the proteolytic cleavage of the leader peptide and the subsequent cyclization of the mature peptide. Understanding the timing and coordination of these events with the expression of immunity and transport proteins is crucial. Future research should aim to identify the specific environmental signals that activate the two-component system and to characterize the DNA-binding proteins that regulate the transcription of the operon.

    Detailed Structural Elucidation of the Mature Peptide and its Complexes with Target Components

    The mature this compound is a cyclic peptide composed of 58 amino acids with a precise molecular mass of 5981.5 Da. researchgate.netacs.org Initial estimates by Tricine-SDS-PAGE suggested a smaller mass of around 4,000 Da, but more accurate measurements using electrospray ionization mass spectrometry (ESI/MS) confirmed the larger mass and its cyclic nature. nih.gov Due to a chemically blocked N-terminus, which is a consequence of its cyclization, direct sequencing was not possible. Partial sequence information was obtained through cyanogen (B1215507) bromide (CNBr) cleavage followed by Edman degradation. nih.govcaister.com

    Although the exact three-dimensional structure has not been determined experimentally, homology modeling provides significant insight. This compound is classified as a subgroup II circular bacteriocin and shares sequence identity with acidocin B (47%) and gassericin A. ualberta.caasm.org Based on the solved NMR structure of acidocin B, this compound is predicted to have a similar saposin-like fold, consisting of four α-helices that form a compact, globular bundle with a central pore and slightly different surface properties. ualberta.caasm.orgresearchgate.net

    The mode of action, like other circular bacteriocins, is believed to involve the permeabilization of the cytoplasmic membrane of susceptible bacteria. oup.comcdnsciencepub.com Future research should prioritize solving the high-resolution 3D structure of this compound using techniques like NMR spectroscopy or X-ray crystallography. Additionally, studies focusing on its interaction with model membranes and the identification of specific docking molecules on target cells will be essential to fully understand its mechanism of action.

    Investigation of Cross-Resistance Mechanisms in Target Bacteria

    Bacteriocin-producing organisms possess self-immunity mechanisms to avoid self-intoxication. In the case of this compound, the bviE gene within the biosynthetic operon is the putative immunity determinant. oup.comnih.gov It is hypothesized to encode a small membrane protein that prevents the bacteriocin from disrupting the producer's own cell membrane. nih.gov The ABC transporters, encoded by bviB and bviC, likely also contribute to immunity by efficiently exporting the bacteriocin, thereby reducing its intracellular concentration. oup.comcaister.com

    The development of resistance in target bacteria is a critical area for future investigation. Resistance mechanisms in bacteria can be diverse, ranging from modification of the cell surface to prevent bacteriocin binding, to the production of proteases that degrade the bacteriocin, or the acquisition of specific immunity genes through horizontal gene transfer. Interestingly, studies have found that some non-producing and even bacteriocin-sensitive strains of B. fibrisolvens possess homologues of the bviA structural gene, which complicates the understanding of resistance and susceptibility in the natural rumen environment. caister.com

    Future studies should focus on generating and characterizing this compound-resistant mutants of target species like Ruminococcus and Streptococcus bovis. This would allow for the identification of the genetic basis of resistance and provide insights into the bacteriocin's specific mode of action.

    Exploration of this compound's Influence on Host-Microbe Interactions in Rumen Models

    This compound is produced by a prominent member of the rumen microbiota and exhibits inhibitory activity against other key Gram-positive rumen bacteria, including important fiber-digesting species (Ruminococcus spp.), starch fermenters (Streptococcus bovis), and other Butyrivibrio strains. caister.comoup.com This strongly suggests that it plays a significant role in mediating microbial competition and shaping the microbial community structure within the complex rumen ecosystem. oup.comrevfacagronluz.org.ve

    The ecological impact is likely complex, as the simple ability to produce a bacteriocin does not guarantee a competitive advantage; both producing and sensitive strains are known to coexist in the rumen. caister.com This points to a dynamic interplay influenced by various factors such as diet, host animal, and the presence of other microbes. frontiersin.org

    Development of Advanced Bioinformatic Tools for Circular Bacteriocin Prediction and Characterization

    The discovery of novel bacteriocins has been accelerated by the development of sophisticated bioinformatic tools. Initially, identification relied on homology-based searches using tools like BLAST to screen genomic and metagenomic databases for sequences similar to known bacteriocins. frontiersin.org While effective, this approach is limited in its ability to find highly dissimilar sequences.

    More advanced platforms like BAGEL and BACTIBASE have been developed as specialized databases and prediction software for bacteriocin discovery. frontiersin.orgfrontiersin.orgplos.org The current frontier involves the application of machine learning algorithms that can identify potential bacteriocins based on a wider range of features beyond simple sequence homology. frontiersin.org These features include physicochemical properties, amino acid and dipeptide composition, and predicted secondary structures. frontiersin.org

    For characterization, in silico structural prediction tools like SWISS-MODEL, I-TASSER, and AlphaFold2 are invaluable for generating homology models of bacteriocins like this compound, providing structural insights in the absence of experimentally determined structures. ualberta.ca Gene cluster analysis and visualization tools such as Artemis are also crucial for identifying the complete set of genes required for bacteriocin biosynthesis and immunity. frontiersin.orgajol.info Future development should focus on integrating these predictive and characterization tools into streamlined pipelines to accelerate the discovery and functional annotation of novel circular bacteriocins from the vast amount of available sequencing data.

    Q & A

    Q. What are the structural characteristics of Butyrivibriocin AR10, and what experimental methods are used to determine them?

    this compound is a cyclic bacteriocin with a molecular mass of ~3.9–5,981.5 Da, characterized by four α-helical domains and a polybasic region distinct from other circular bacteriocins . Structural elucidation involves:

    • Tricine-SDS-PAGE for purity assessment and molecular weight estimation .
    • Electrospray Ionization Mass Spectrometry (ESI/MS) to confirm cyclization via N-to-C-terminal linkage .
    • Cyanogen Bromide (CNBr) cleavage and Edman degradation for partial sequencing when the N-terminus is blocked .

    Q. How is this compound isolated and purified from Butyrivibrio fibrisolvens AR10?

    A multi-step purification protocol is employed:

    • Ammonium sulfate precipitation and methanol extraction from culture supernatants .
    • Reverse-phase chromatography (e.g., C18 columns) for final purification .
    • Dialysis and high-speed centrifugation to remove contaminants .

    Q. What genetic determinants encode this compound, and how are they identified?

    The bacteriocin is encoded by the bviA gene, which produces an 80-amino acid prepeptide. Key methods include:

    • Cloning via EcoRI libraries using oligonucleotide probes derived from partial peptide sequences .
    • Northern blotting to correlate gene expression with bacteriocin production .
    • Sequence alignment tools to identify homology with cyclic bacteriocins like gassericin A .

    Advanced Research Questions

    Q. How does this compound’s mode of action differ from other circular bacteriocins, and what experimental approaches validate this?

    Unlike most circular bacteriocins with polybasic regions, this compound has a neutral pI (~3.88) and lacks conserved aromatic residues, suggesting a unique membrane interaction mechanism . Key methodologies:

    • Antimicrobial assays against gram-positive ruminal bacteria (e.g., Ruminococcus spp., S. bovis) to assess inhibition spectra .
    • Liposome leakage assays to study membrane permeabilization .
    • Comparative phylogenetics to classify it within the paracyclicin subfamily, distinct from AS-48 or gassericin A .

    Q. What role does this compound play in the rumen ecosystem, and how can this be experimentally modeled?

    It likely modulates microbial competition by inhibiting phylogenetically related strains. Research strategies include:

    • Co-culture assays with B. fibrisolvens isolates to test inhibition specificity .
    • Metagenomic profiling of rumen samples to correlate bacteriocin presence with microbial diversity .
    • RNA-seq to identify stress responses in susceptible strains .

    Q. How can researchers reconcile the widespread bacteriocin-like activity in B. fibrisolvens with the rarity of the bviA gene?

    Despite 61% of B. fibrisolvens isolates showing inhibitory activity, bviA is rarely detected via PCR . Proposed explanations:

    • Diversity of bacteriocin genes : Protease-sensitive inhibitors may represent novel peptides unrelated to bviA .
    • Horizontal gene transfer limitations : Geographic or host-specific barriers may restrict bviA dissemination .
    • Functional redundancy : Multiple bacteriocins with overlapping activity spectra .

    Q. What bioinformatics tools are used to classify this compound within circular bacteriocin families?

    Phylogenetic and structural analyses include:

    • Sequence similarity networks (SSNs) to cluster it with paracyclicin and acidocin B subfamilies .
    • AlphaFold2 or I-TASSER for predicting 3D structures lacking solved crystal data .
    • Conserved Domain Database (CDD) to identify cyclization motifs .

    Q. What experimental challenges arise in characterizing this compound’s cyclic structure, and how are they addressed?

    Key hurdles and solutions:

    • N-terminal blockage : Use CNBr cleavage to generate fragments for sequencing .
    • Cyclization confirmation : ESI/MS and tandem MS to detect backbone circularization .
    • Low yield : Optimize anaerobic culture conditions for B. fibrisolvens and scale-up fermentation .

    Data Contradictions and Methodological Gaps

    Q. Why do some studies report conflicting activity spectra for this compound?

    Variations arise from:

    • Strain-specific resistance : Differences in membrane composition among target bacteria .
    • Assay conditions : Anaerobic vs. aerobic testing impacts bacteriocin stability .
    • Purification artifacts : Incomplete removal of co-purifying inhibitors .

    Q. How can researchers improve PCR-based screening for bviA in diverse B. fibrisolvens isolates?

    Recommendations:

    • Degenerate primers : Design primers accounting for sequence variation in flanking regions .
    • Metagenome-guided PCR : Use rumen microbiome datasets to refine primer specificity .
    • Functional metagenomics : Clone DNA libraries into heterologous hosts (e.g., E. coli) to bypass PCR limitations .

    Tables for Key Data

    Property This compound Reference
    Molecular Mass5,981.5 Da (ESI/MS)
    α-Helix Content58%
    pI3.88
    Gene LocusbviA (EcoRI library)
    Inhibitory SpectrumGram-positive ruminal bacteria

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.